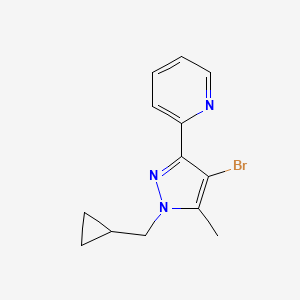

2-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine

CAS No.: 2098074-16-7

Cat. No.: VC3206713

Molecular Formula: C13H14BrN3

Molecular Weight: 292.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098074-16-7 |

|---|---|

| Molecular Formula | C13H14BrN3 |

| Molecular Weight | 292.17 g/mol |

| IUPAC Name | 2-[4-bromo-1-(cyclopropylmethyl)-5-methylpyrazol-3-yl]pyridine |

| Standard InChI | InChI=1S/C13H14BrN3/c1-9-12(14)13(11-4-2-3-7-15-11)16-17(9)8-10-5-6-10/h2-4,7,10H,5-6,8H2,1H3 |

| Standard InChI Key | PGOOLESONJKTQB-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NN1CC2CC2)C3=CC=CC=N3)Br |

| Canonical SMILES | CC1=C(C(=NN1CC2CC2)C3=CC=CC=N3)Br |

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure

2-(4-Bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine consists of a central pyrazole core with several key structural features:

-

A pyrazole ring with substituents at multiple positions

-

A pyridine ring attached at the 3-position of the pyrazole

-

A cyclopropylmethyl group at the N1 position

-

A bromine atom at the 4-position

-

A methyl group at the 5-position

The compound belongs to the broader class of pyrazolopyridines, which are organic heterocyclic compounds consisting of a pyrazole ring fused with a pyridine ring . The specific arrangement of functional groups in this molecule creates a unique three-dimensional structure that influences its chemical reactivity and biological interactions.

Physical and Chemical Properties

Based on structural analysis and comparison with similar compounds, the following properties can be attributed to 2-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine:

The bromine atom at the 4-position of the pyrazole ring serves as a key reactive site for potential chemical modifications, particularly through cross-coupling reactions such as Suzuki coupling, making this compound valuable as a synthetic intermediate . The cyclopropylmethyl group likely contributes to the compound's lipophilicity and may influence its binding interactions with biological targets.

Synthesis Methodologies

General Synthetic Approaches

The synthesis of 2-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine can be approached through several established methodologies based on reactions documented for similar compounds:

Suzuki Coupling Strategy

A viable synthetic route would involve Suzuki coupling between appropriately functionalized pyrazole and pyridine precursors:

-

Start with a 4-pyrazoleboronic acid pinacol ester

-

Perform N-alkylation with cyclopropylmethyl bromide

-

Introduce bromine and methyl substituents at the appropriate positions

-

Complete the synthesis via Suzuki coupling with 2-bromopyridine

This approach aligns with documented procedures for similar pyrazole-pyridine compounds . The use of palladium catalysts such as PdCl₂(PPh₃)₂ and bases like Cs₂CO₃ in solvents such as DMF or DME at temperatures between 85-100°C has been established as effective for similar coupling reactions .

Detailed Synthesis Pathway

A detailed synthesis pathway for 2-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine might proceed as follows:

N-Alkylation of Pyrazole Precursor

The first step would involve the alkylation of a suitable pyrazole precursor with cyclopropylmethyl bromide:

-

React 4-pyrazoleboronic acid pinacol ester (1.0 equiv.) with cyclopropylmethyl bromide (1.25 equiv.)

-

Use K₂CO₃ (2.0 equiv.) as base in DMF at 60°C

-

Monitor reaction progress via thin-layer chromatography

-

Purify by extraction with ethyl acetate and washing with water and brine

| Target Type | Potential Activity | Therapeutic Relevance |

|---|---|---|

| Lactate Dehydrogenase | Inhibition | Cancer metabolism |

| Protein Kinases | Inhibition | Cancer, inflammation |

| Muscarinic Receptors | Positive allosteric modulation | Neurological disorders |

| Ligand-gated Ion Channels | Modulation | Pain, anxiety, epilepsy |

Synthetic Intermediate

The presence of the bromine atom at the 4-position of the pyrazole ring makes 2-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine valuable as a synthetic intermediate. This functionality allows for further modification through various cross-coupling reactions to generate more complex molecules with diverse applications .

Biochemical Probe

The compound's unique structural features may make it useful as a probe for studying specific biological processes and enzyme-substrate interactions. The combination of the pyrazole core with the pyridine ring creates a distinctive molecular scaffold that could selectively interact with specific biological targets.

Structure-Activity Relationships

Comparison with Structural Analogs

Analysis of structural analogs provides insights into the potential activities and properties of 2-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine:

Key Structure-Function Relationships

The specific structural features of 2-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine contribute to its potential functions in several ways:

-

The 2-pyridyl group serves as a hydrogen bond acceptor and can coordinate with metal ions in enzymatic active sites

-

The bromine substituent at the 4-position of the pyrazole can engage in halogen bonding and serves as a site for further chemical modifications

-

The cyclopropylmethyl group enhances lipophilicity and may improve membrane permeability

-

The methyl group at the 5-position influences the electronic properties of the pyrazole ring and may enhance binding affinity to specific biological targets

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume